{1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol
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Overview
Description
{1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is a complex organic compound featuring a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a pyrrolidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol typically involves multi-step organic reactions One common synthetic route starts with the bromination of pyrimidine to form 5-bromopyrimidine This intermediate is then reacted with piperidine under controlled conditions to form 1-(5-bromopyrimidin-2-yl)piperidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions
{1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleophilic sites on proteins, while the piperidine and pyrrolidine rings provide structural stability. This compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyrimidin-2-yl)piperidine
- 1-(5-Chloropyrimidin-2-yl)piperidine
- 1-(5-Fluoropyrimidin-2-yl)piperidine
Uniqueness
{1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. Additionally, the combination of bromopyrimidine, piperidine, and pyrrolidine rings provides a distinct structural framework that can interact with a wide range of biological targets.
Properties
IUPAC Name |
[1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O/c15-11-8-16-14(17-9-11)18-6-3-12(4-7-18)19-5-1-2-13(19)10-20/h8-9,12-13,20H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXITWXYKPKSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC=C(C=N3)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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